tert-butyl N-(4-chloro-3-formylphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-chloro-3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-3-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-formylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-chloro-3-formylphenyl)carbamate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-(4-chloro-3-formylphenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s interactions with biological targets .
Comparison with Similar Compounds
- tert-Butyl N-(3-chloro-2-formylphenyl)carbamate
- tert-Butyl (3-formylphenyl)carbamate
- tert-Butyl N-(4-chloro-2-formylphenyl)piperidin-3-ylcarbamate
Uniqueness: tert-Butyl N-(4-chloro-3-formylphenyl)carbamate is unique due to the specific positioning of the chloro and formyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in research and development that may not be achievable with similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-formylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLMLNJISSPDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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